molecular formula C40H36O12 B1680758 Sanggenon C CAS No. 80651-76-9

Sanggenon C

Cat. No.: B1680758
CAS No.: 80651-76-9
M. Wt: 708.7 g/mol
InChI Key: XETHJOZXBVWLLM-HUKCQOFTSA-N
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Description

Sanggenon C is a natural flavonoid compound found in the stem bark of the mulberry tree (Morus species). It is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory properties . This compound has attracted significant attention due to its potential therapeutic applications in various fields of science and medicine.

Mechanism of Action

Sanggenon C, also known as Sanggenone C, is a natural flavonoid extracted from Cortex Mori (Sang Bai Pi). It has been reported to possess anti-inflammatory and antioxidant properties .

Target of Action

this compound primarily targets the RhoA-ROCK signaling pathway , the calcineurin/NFAT2 pathway , and the ERK signaling pathway . These pathways play crucial roles in inflammation, oxidative stress, and apoptosis.

Mode of Action

this compound interacts with its targets by inhibiting their activity. It downregulates the expression of RhoA/ROCK signaling-related proteins , suppresses the calcineurin/NFAT2 pathway , and blocks the ERK signaling pathway . These interactions result in a reduction of inflammation, oxidative stress, and cell apoptosis.

Biochemical Pathways

The RhoA-ROCK, calcineurin/NFAT2, and ERK signaling pathways are the primary biochemical pathways affected by this compound. By inhibiting these pathways, this compound reduces inflammation and oxidative stress, and induces apoptosis .

Pharmacokinetics

It is known that this compound is administered intragastrically in animal models

Result of Action

this compound’s action results in significant amelioration of neurologic impairment, brain edema, and cerebral infarction post middle cerebral artery occlusion-reperfusion in rats . It also inhibits the formation and function of osteoclasts . Furthermore, it has been found to inhibit TNF-alpha and IL-1beta induced adhesion of polymorphonuclear leukocyte to human synovial cells .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia . In hypoxic conditions, this compound has been reported to possess anti-inflammatory and antioxidant properties . .

Biochemical Analysis

Biochemical Properties

Sanggenon C plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of calcineurin/NFAT2, a protein phosphatase involved in cardiac hypertrophy and fibrosis . Additionally, this compound inhibits the ERK signaling pathway, which is essential for cell proliferation and survival . By blocking this pathway, this compound induces apoptosis in cancer cells. Furthermore, this compound suppresses the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of nitric oxide (NO), which are critical mediators of inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by increasing the production of reactive oxygen species (ROS) and inhibiting the expression of iNOS . This leads to the activation of the mitochondrial apoptosis pathway, characterized by the downregulation of Bcl-2 protein expression . In addition, this compound has been shown to inhibit the proliferation of colon cancer cells and induce cell cycle arrest in the G0-G1 phase . In neuronal cells, this compound ameliorates cerebral ischemia-reperfusion injury by reducing inflammation, oxidative stress, and cell apoptosis through the regulation of the RhoA-ROCK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to and inhibits the activity of calcineurin/NFAT2, leading to the suppression of cardiac hypertrophy and fibrosis . It also blocks the ERK signaling pathway, which results in the inhibition of mitochondrial fission and induction of apoptosis in cancer cells . Furthermore, this compound inhibits the activity of NF-κB, reducing the expression of iNOS and the production of NO . This inhibition of NF-κB activity also leads to decreased expression of cell adhesion molecules, such as VCAM-1, and reduced inflammation . Additionally, this compound modulates the expression of death-associated protein kinase 1 (DAPK1) by controlling its ubiquitination and degradation, further contributing to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its biological activity under various conditions. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In colorectal cancer cells, this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner . In neuronal cells, this compound provides neuroprotective effects by reducing inflammation and oxidative stress over time . These studies suggest that this compound remains effective and stable over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a zebrafish model of osteoporosis, this compound was found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a dose-dependent manner . Higher doses of this compound resulted in increased mineralization of the vertebrate column, suggesting its potential to reverse bone loss . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mitochondrial apoptosis pathway and the RhoA-ROCK signaling pathway. In cancer cells, this compound increases the production of ROS and inhibits the expression of iNOS, leading to the activation of the mitochondrial apoptosis pathway . This pathway involves the downregulation of Bcl-2 protein expression and the induction of cell death. In neuronal cells, this compound regulates the RhoA-ROCK signaling pathway, reducing inflammation and oxidative stress . These metabolic pathways highlight the diverse mechanisms through which this compound exerts its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In cancer cells, this compound is distributed to the mitochondria, where it induces apoptosis by inhibiting mitochondrial fission . In neuronal cells, this compound is localized to the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The transport and distribution of this compound within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In cancer cells, this compound is primarily localized to the mitochondria, where it inhibits mitochondrial fission and induces apoptosis . This localization is essential for its pro-apoptotic effects and its ability to inhibit cell proliferation. In neuronal cells, this compound is found in the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biological activity and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

Sanggenon C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in substituted flavonoid derivatives .

Comparison with Similar Compounds

Sanggenon C is compared with other similar compounds, such as:

This compound stands out due to its unique combination of biological activities and its potential therapeutic applications in various fields of science and medicine.

Biological Activity

Sanggenon C, a natural flavonoid derived from the stem bark of Morus cathayana, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on tumor cells, and related pharmacological properties.

Chemical Structure and Properties

This compound is classified as a flavanone Diels-Alder adduct with the molecular formula C40H36O12C_{40}H_{36}O_{12}. Its unique structure contributes to its pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects .

1. Inhibition of Tumor Cell Viability

This compound has been shown to significantly inhibit tumor cell viability through several mechanisms:

  • Proteasome Inhibition : Research indicates that this compound inhibits the chymotrypsin-like activity of both purified human 20S proteasome and 26S proteasome in cell lysates. This inhibition leads to an accumulation of ubiquitinated proteins and promotes cell cycle arrest at the G0/G1 phase .
  • Induction of Apoptosis : In colorectal cancer cells (e.g., HT-29), this compound induces apoptosis characterized by increased reactive oxygen species (ROS) generation and elevated intracellular calcium levels. The percentage of apoptotic cells increased significantly with higher concentrations of this compound, demonstrating a dose-dependent effect .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in a notable increase in G0/G1 phase cells while decreasing the S phase population. This indicates that this compound effectively blocks cell transition at the G1/S boundary .

2. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO). It suppresses TNF-alpha-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) through the downregulation of NF-kappa B activation .

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound significantly inhibits tumor growth. For instance, in a study involving colon cancer xenografts in nude mice, tumors treated with this compound showed reduced size and weight compared to control groups, with a clear dose-dependent response observed .

Treatment Group Tumor Volume (mm³) Tumor Weight (g)
Control2231.8 ± 112.7Heavier
Low Dose (2.5 mg/kg)1544.7 ± 116.8Lighter
Mid Dose (5 mg/kg)1167.4 ± 129.6Lighter
High Dose (10 mg/kg)833.8 ± 91.3Lighter

Case Study: Colon Cancer

A study focused on HT-29 colon cancer cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by Hoechst staining results showing condensed chromatin and nuclear fragmentation. The apoptotic rates were quantified as follows:

This compound Concentration (µM) Percentage of Apoptotic Cells (%)
Control1.27 ± 0.46
Low Dose (10)15.4 ± 1.97
Mid Dose (20)26.3 ± 3.26
High Dose (40)38.9 ± 3.13

This illustrates the compound's potential as an effective therapeutic agent against colon cancer .

Case Study: Glioblastoma

Recent findings indicate that this compound also suppresses glioblastoma cell proliferation by modulating the expression of death-associated protein kinase 1 (DAPK1), leading to increased apoptosis without apparent organ toxicity in animal models .

Properties

CAS No.

80651-76-9

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1

InChI Key

XETHJOZXBVWLLM-HUKCQOFTSA-N

SMILES

O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4

Isomeric SMILES

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Appearance

Solid powder

Key on ui other cas no.

80651-76-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cathayanon E
sanggenon C
sanggenone C

Origin of Product

United States

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